molecular formula C10H13N5 B8599850 3-Cyano-6-(4-methylpiperazin-1-yl)pyridazine

3-Cyano-6-(4-methylpiperazin-1-yl)pyridazine

Cat. No. B8599850
M. Wt: 203.24 g/mol
InChI Key: OVSHTHBWJUVSPM-UHFFFAOYSA-N
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Patent
US04144339

Procedure details

Ethyl [6-(4-methylpiperazin-1-yl)pyridazin-3-yl]-carboxylate can be obtained by heating a suspension of 3-cyano-6-(4-methylpiperazin-1-yl)pyridazine (40.7 g ) in a mixture of distilled water (300 cc), ethanol (200 cc) and 10N aqueous sodium hydroxide (100 cc) at a temperature of about 80° C. for 5 hours. After cooling to a temperature of about 20° C., methylene chloride (200 cc) is added to the reaction mixture and the aqueous phase is decanted, acidified with 12N hydrochloric acid (100 cc) and evaporated to dryness under reduced pressure. Ethanol (250 cc), 1,2-dichloroethane (250 cc) and pure methanesulphonic acid (52.5 g) are added to the residue obtained. The resulting mixure is then heated under reflux for 20 hours. After cooling to a temperature of about 20° C., the insoluble material is filtered off and washed with methylene chloride (2 × 100 cc). A saturated aqueous solution of sodium carbonate (1000 cc) is added to the filtrate thus obtained. The resulting insoluble product is filtered off and washed with methylene chloride (2 × 200 cc). The aqueous phase is decanted and washed with methylene chloride (2 × 200 cc). The organic fractions are combined, dried over magnesium sulphate, filtered and evaporated to dryness under reduced pressure. Ethyl [6-(4-methylpiperazin-1-yl)pyridazin-3-yl]-carboxylate (9.5 g), melting at 106° C., is obtained. 3-Cyano-6-(4-methylpiperazin-1-yl)pyridazine can be prepared from 6-(4-methylpiperazin-1-yl)-3-iodopyridazine (125 g) and cuprous cyanide (55.26 g) suspended in dimethylformamide (620 cc). 3-Cyano-6-(4-methylpiperazin-1-yl)pyridazine (52.1 g), melting at 149° C., is obtained.
Quantity
40.7 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[N:4]=[N:5][C:6]([N:9]2[CH2:14][CH2:13][N:12]([CH3:15])[CH2:11][CH2:10]2)=[CH:7][CH:8]=1)#N.[OH2:16].[CH2:17]([OH:19])[CH3:18].[OH-].[Na+]>C(Cl)Cl>[CH3:15][N:12]1[CH2:11][CH2:10][N:9]([C:6]2[N:5]=[N:4][C:3]([C:1]([O:19][CH2:17][CH3:18])=[O:16])=[CH:8][CH:7]=2)[CH2:14][CH2:13]1 |f:3.4|

Inputs

Step One
Name
Quantity
40.7 g
Type
reactant
Smiles
C(#N)C=1N=NC(=CC1)N1CCN(CC1)C
Step Two
Name
Quantity
300 mL
Type
reactant
Smiles
O
Name
Quantity
200 mL
Type
reactant
Smiles
C(C)O
Name
Quantity
100 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
200 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
20 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
by heating
ADDITION
Type
ADDITION
Details
is added to the reaction mixture
CUSTOM
Type
CUSTOM
Details
the aqueous phase is decanted
CUSTOM
Type
CUSTOM
Details
evaporated to dryness under reduced pressure
ADDITION
Type
ADDITION
Details
Ethanol (250 cc), 1,2-dichloroethane (250 cc) and pure methanesulphonic acid (52.5 g) are added to the residue
CUSTOM
Type
CUSTOM
Details
obtained
TEMPERATURE
Type
TEMPERATURE
Details
The resulting mixure is then heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 20 hours
Duration
20 h
FILTRATION
Type
FILTRATION
Details
the insoluble material is filtered off
WASH
Type
WASH
Details
washed with methylene chloride (2 × 100 cc)
ADDITION
Type
ADDITION
Details
A saturated aqueous solution of sodium carbonate (1000 cc) is added to the filtrate
CUSTOM
Type
CUSTOM
Details
thus obtained
FILTRATION
Type
FILTRATION
Details
The resulting insoluble product is filtered off
WASH
Type
WASH
Details
washed with methylene chloride (2 × 200 cc)
CUSTOM
Type
CUSTOM
Details
The aqueous phase is decanted
WASH
Type
WASH
Details
washed with methylene chloride (2 × 200 cc)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulphate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated to dryness under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
CN1CCN(CC1)C1=CC=C(N=N1)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 9.5 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.